molecular formula C4H11ClFN B15318297 (2-Fluoroethyl)dimethylaminehydrochloride

(2-Fluoroethyl)dimethylaminehydrochloride

Cat. No.: B15318297
M. Wt: 127.59 g/mol
InChI Key: CHPNXLAGCUROJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroethyl)dimethylaminehydrochloride typically involves the reaction of dimethylamine with 2-fluoroethyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)dimethylaminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydride and potassium tert-butoxide. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated amines and other derivatives .

Scientific Research Applications

(2-Fluoroethyl)dimethylaminehydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)dimethylaminehydrochloride involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions. The presence of the fluorine atom can enhance these interactions, leading to increased binding affinity and specificity for certain targets . The compound can also participate in metabolic pathways, where it may undergo biotransformation to yield active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoroethyl)dimethylaminehydrochloride is unique due to the combination of the fluorine atom and the dimethylamine group, which together confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

2-fluoro-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C4H10FN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H

InChI Key

CHPNXLAGCUROJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCF.Cl

Origin of Product

United States

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